4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide
Overview
Description
4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide: is a chemical compound with the molecular formula C14H9F4NO3S. It is a versatile material used in scientific research, particularly in fields such as drug discovery, organic synthesis, and chemical analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including the following:
Starting from 4-fluorobenzenesulfonamide: : Reacting 4-fluorobenzenesulfonamide with trifluoroacetyl chloride in the presence of a suitable base (e.g., triethylamine) to introduce the trifluoroacetyl group.
Starting from 4-(trifluoroacetyl)aniline: : Reacting 4-(trifluoroacetyl)aniline with chlorosulfonic acid followed by fluorination to introduce the fluorine atom.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity reagents and controlled reaction conditions to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted benzene derivatives.
Scientific Research Applications
The compound is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: : Used as a reagent in organic synthesis and chemical analysis.
Biology: : Employed in the study of biological systems and pathways.
Medicine: : Investigated for potential therapeutic applications, such as in drug discovery and development.
Industry: : Utilized in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its desired effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide: is unique due to its specific structural features and properties. Similar compounds include:
4-fluoro-N-(4-(trifluoroacetyl)phenyl)benzenesulfonamide
4-fluoro-N-(4-(2,2,2-trifluoroethoxy)phenyl)benzenesulfonamide
4-fluoro-N-(4-(2,2,2-trifluoroacetamide)phenyl)benzenesulfonamide
These compounds share similarities in their core structure but differ in the functional groups attached, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO3S/c15-10-3-7-12(8-4-10)23(21,22)19-11-5-1-9(2-6-11)13(20)14(16,17)18/h1-8,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKKBLZXZXZBKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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